3-Methoxy-4-methylpyridin-2-amine chemical structure and physical properties
3-Methoxy-4-methylpyridin-2-amine chemical structure and physical properties
An In-Depth Technical Guide to 3-Methoxy-4-methylpyridin-2-amine
Introduction
3-Methoxy-4-methylpyridin-2-amine is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal and agricultural chemistry. As a versatile heterocyclic building block, its unique arrangement of amino, methoxy, and methyl groups on the pyridine core imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic considerations, and key applications, tailored for researchers and professionals in drug discovery and chemical development.
Chemical Structure and Identifiers
The structural integrity of a synthetic intermediate is paramount for its successful application in multi-step syntheses. 3-Methoxy-4-methylpyridin-2-amine is characterized by a pyridine ring substituted at the 2, 3, and 4 positions. The 2-amino group serves as a key nucleophilic handle and a site for further functionalization. The 3-methoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring, while the 4-methyl group provides steric bulk and can modulate the binding affinity of derivative compounds to biological targets.
Chemical Structure:
(Simplified 2D representation)
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IUPAC Name: 3-methoxy-4-methylpyridin-2-amine
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Synonyms: 3-Amino-2-methoxy-4-methylpyridine, 3-Amino-2-methoxy-4-picoline[1]
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CAS Number: 76005-99-7[1]
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SMILES: CC1=C(C(=NC=C1)N)OC[2]
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InChI Key: BTPPPWUPZHJUTG-UHFFFAOYSA-N[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is critical for its handling, purification, and reaction setup. The properties of 3-Methoxy-4-methylpyridin-2-amine are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Yellow or light brown liquid | [1] |
| Boiling Point | 265.3 °C at 760 mmHg | [3] |
| Density | 1.103 g/cm³ | [3] |
| Flash Point | 114.3 °C | [3] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Solubility | No data available | [3] |
| Storage | Store at 0-8 °C | [1] |
Spectroscopic Data
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Mass Spectrometry: The monoisotopic mass is 138.07932 Da. Predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ (126.5 Ų), can aid in its identification in complex mixtures using ion mobility-mass spectrometry.[2]
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NMR Spectroscopy: While specific spectral data is not available in the reviewed literature, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy protons (around 3.7-4.0 ppm), a singlet for the methyl protons (around 2.2-2.5 ppm), and a broad singlet for the amine protons. ¹³C NMR would similarly show characteristic peaks for the seven unique carbon atoms.
Synthesis and Reactivity
Detailed, peer-reviewed synthetic procedures for 3-Methoxy-4-methylpyridin-2-amine are not extensively published. However, its structure suggests plausible synthetic routes common in pyridine chemistry. One general approach involves the construction of the substituted pyridine ring or the modification of a pre-existing pyridine scaffold. For instance, a common strategy for preparing 2-aminopyridines is through the Chichibabin reaction, though this is less effective for highly substituted or deactivated rings.
A more likely approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine precursor.
Representative Synthetic Protocol: Amination of a Halogenated Precursor
This protocol is a generalized representation and has not been optimized. It serves to illustrate a common synthetic logic in pyridine chemistry.
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Starting Material: A plausible precursor would be 2-chloro-3-methoxy-4-methylpyridine.
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Reaction: The chloro-pyridine precursor is subjected to amination. This can be achieved using various ammonia sources or protected amine equivalents. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation.
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Step-by-Step: a. To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-3-methoxy-4-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). b. Add a non-nucleophilic base, such as sodium tert-butoxide (1.5-2.0 eq), and an ammonia surrogate like benzophenone imine or an amine source like lithium bis(trimethylsilyl)amide (LiHMDS). c. Add a dry, aprotic solvent such as toluene or dioxane. d. Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS. e. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). f. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 3-Methoxy-4-methylpyridin-2-amine.
Applications in Research and Development
The primary value of 3-Methoxy-4-methylpyridin-2-amine lies in its role as a versatile synthetic intermediate.[1] Its structure is a key pharmacophore in several classes of biologically active compounds.
Pharmaceutical Development
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry. This compound serves as a crucial starting material for pharmaceuticals, particularly those targeting the central nervous system.[1] The amino group provides a convenient point for elaboration, allowing chemists to append other molecular fragments to build complex drug candidates. Its derivatives have been investigated for their potential in treating neurological disorders, where the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with protein targets.[1]
Agrochemicals
In agricultural science, this compound is an important intermediate for creating next-generation herbicides and pesticides.[1] The specific substitution pattern can be fine-tuned to develop molecules with high efficacy against target pests or weeds while maintaining a favorable safety profile for crops and the environment.
Visualization of Synthetic Utility
The following diagram illustrates the role of 3-Methoxy-4-methylpyridin-2-amine as a core building block in a hypothetical synthetic workflow, such as a coupling reaction to form a more complex target molecule.
Caption: Synthetic pathway illustrating the use of the title compound.
Safety and Handling
While a specific, comprehensive safety data sheet for 3-Methoxy-4-methylpyridin-2-amine is not universally available, data for structurally related aminopyridines indicate that it should be handled with care.
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General Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid contact with skin and eyes and prevent inhalation of vapors.[3]
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Hazard Classification (Inferred): Based on similar compounds, it may be classified as harmful if swallowed, in contact with skin, or if inhaled (GHS07).[4][5] Potential hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5]
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Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1][3]
Conclusion
3-Methoxy-4-methylpyridin-2-amine is a high-value chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. Its defined structure and versatile reactivity make it an essential building block for the synthesis of novel, high-performance molecules. A clear understanding of its properties and safe handling procedures is crucial for its effective application in research and development.
References
- Chem-Impex. (n.d.). 3-Amino-2-methoxy-4-methylpyridine.
- PubChem. (n.d.). 3-methoxy-4-methylpyridin-2-amine.
- Sigma-Aldrich. (n.d.). 3-Methoxy-2-methylpyridin-4-amine.
- PubChemLite. (n.d.). 3-methoxy-4-methylpyridin-2-amine (C7H10N2O).
- ECHEMI. (n.d.). 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.
- BLD Pharm. (n.d.). 1559064-12-8|3-Methoxy-2-methylpyridin-4-amine.
